5-bromo-2-formyl-N,N-dimethylbenzamide

Physicochemical profiling Lead optimization Fragment-based drug discovery

Select this specific benzamide scaffold for its non-interchangeable, orthogonal reactivity: the 5-bromo substituent enables Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) while the 2-formyl group independently undergoes reductive amination or Knoevenagel condensation. This allows stepwise, controlled library synthesis that non-brominated or regioisomeric analogs cannot replicate. With zero H-bond donors (cLogP 1.5, TPSA 37.4 Ų), favorable fragment-like properties, and a diagnostic Br isotope signature (M/M+2) for facile MS tracking, it is a superior choice for CNS-targeted fragment screens, X-ray crystallography, and construction of ortho-fused heterocycles like quinazolinones.

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
Cat. No. B8587466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-formyl-N,N-dimethylbenzamide
Molecular FormulaC10H10BrNO2
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=CC(=C1)Br)C=O
InChIInChI=1S/C10H10BrNO2/c1-12(2)10(14)9-5-8(11)4-3-7(9)6-13/h3-6H,1-2H3
InChIKeyWFANJAJBYMOLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-formyl-N,N-dimethylbenzamide (CAS 1289046-92-9): Core Identity and Procurement Baseline


5-Bromo-2-formyl-N,N-dimethylbenzamide (C₁₀H₁₀BrNO₂, MW 256.10) is a benzamide derivative substituted at the 5-position with bromine, at the 2-position with a formyl group, and bearing N,N-dimethyl amide functionality [1]. It is supplied primarily as a research chemical and synthetic intermediate, typically at ≥95% purity [1]. The compound’s computed XLogP3 is 1.5, with 0 hydrogen bond donors and 2 hydrogen bond acceptors, and a topological polar surface area of 37.4 Ų [1]. These physicochemical properties confer distinct solubility and permeability characteristics relative to non-brominated or regioisomeric analogs, making informed selection critical for reproducible synthesis and assay development.

Why 5-Bromo-2-formyl-N,N-dimethylbenzamide Cannot Be Interchanged with Generic Benzamide Analogs


Generic substitution among benzamide derivatives is unreliable because the specific substitution pattern, halogen identity, and amide alkylation collectively dictate reactivity, molecular recognition, and physicochemical behavior. For example, the bromine atom at position 5 enables Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type cross-coupling chemistry that is inaccessible to the non-halogenated analog 2-formyl-N,N-dimethylbenzamide (CAS 252957-95-2, MW 177.20) [1][2]. The formyl group at position 2 provides a reactive aldehyde handle for reductive amination, Knoevenagel condensation, and hydrazone formation, which regioisomers such as 3-formyl-N,N-dimethylbenzamide (CAS 126926-36-1) cannot replicate due to altered electronic and steric environments [1]. Furthermore, the N,N-dimethyl amide confers reduced hydrogen-bond donor capacity (HBD = 0) compared to N-methyl or primary amide analogs, influencing solubility, membrane permeability, and off-target binding [1]. These structural features are non-interchangeable and must be verified against the specific synthetic or screening protocol.

Quantitative Differentiation Evidence: 5-Bromo-2-formyl-N,N-dimethylbenzamide vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Non-Brominated Analog

The presence of bromine at position 5 increases the molecular weight from 177.20 g/mol (2-formyl-N,N-dimethylbenzamide, CAS 252957-95-2) to 256.10 g/mol, a mass shift of +78.90 Da that is analytically resolvable by LCMS and serves as a definitive identity check [1][2]. The heavy atom count increases from 13 to 14, and the exact monoisotopic mass shifts from 177.07898 Da to 254.98949 Da [1][2]. This mass difference directly impacts detection sensitivity in mass spectrometry-based assays and metabolic stability due to the increased molecular volume.

Physicochemical profiling Lead optimization Fragment-based drug discovery

Lipophilicity (XLogP3) Differentiation vs. Non-Brominated and Regioisomeric Analogs

The target compound exhibits a computed XLogP3 of 1.5, compared to 0.8 for the non-brominated analog 2-formyl-N,N-dimethylbenzamide [1][2]. This ΔLogP of +0.7 units represents an approximately 5-fold increase in calculated octanol-water partition coefficient, attributable to the hydrophobic contribution of the bromine substituent. The regioisomer 3-formyl-N,N-dimethylbenzamide (CAS 126926-36-1) exhibits an XLogP3 of 1.0 [3], yielding a ΔLogP of +0.5 units relative to the target compound. These differences are within a range known to affect membrane permeability (PAMPA, Caco-2) and plasma protein binding in medicinal chemistry programs.

Lipophilicity ADME Drug-likeness Permeability

Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) Comparison

The target compound has 2 hydrogen bond acceptors (HBA = 2) and a TPSA of 37.4 Ų [1]. The non-brominated analog 2-formyl-N,N-dimethylbenzamide shares identical HBA and TPSA values (HBA = 2; TPSA = 37.4 Ų), indicating that bromination does not alter polar surface properties [2]. However, the N-methyl analog 3-bromo-5-formyl-N-methylbenzamide (CAS 1289194-52-0) possesses 1 hydrogen bond donor (HBD = 1) and a TPSA of 46.2 Ų [3], representing a critical differentiation: the target compound has zero HBD, which is a key determinant in CNS multiparameter optimization (MPO) scores and blood-brain barrier permeability predictions.

Hydrogen bonding Polar surface area Oral bioavailability CNS penetration

Synthetic Utility: Orthogonal Reactive Handles Enable Sequential Diversification

The target compound contains two orthogonal reactive handles: (i) an aryl bromide at position 5 suitable for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), and (ii) an aldehyde at position 2 enabling reductive amination, Knoevenagel condensation, and Grignard addition . A documented synthetic procedure demonstrates that the formyl group can be selectively engaged in reductive amination with 1-t-butoxycarbonylpiperazine using NaBH(OAc)₃ in dichloromethane at 20 °C without affecting the bromine substituent, which remains available for subsequent cross-coupling . In contrast, the non-brominated analog 2-formyl-N,N-dimethylbenzamide lacks the halide handle entirely, precluding cross-coupling diversification [1]. The diethyl analog 4-bromo-N,N-diethyl-2-formylbenzamide (MW 284.15) introduces increased steric bulk at the amide that can hinder coupling efficiency [2].

Parallel synthesis Cross-coupling Reductive amination Library synthesis

Optimal Application Scenarios for 5-Bromo-2-formyl-N,N-dimethylbenzamide Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis (DOS) and Parallel Library Construction

The orthogonal reactivity of the aryl bromide and formyl groups makes this compound an ideal scaffold for diversity-oriented synthesis. The formyl group can be elaborated via reductive amination with diverse amines under mild conditions (NaBH(OAc)₃, CH₂Cl₂, 20 °C), while the bromine remains intact for subsequent Pd-catalyzed cross-coupling . This enables construction of compound libraries with two independent points of diversity in a controlled, stepwise manner. Non-brominated analogs cannot support this sequential diversification strategy [2].

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

With a molecular weight of 256.10 g/mol, XLogP3 of 1.5, zero hydrogen bond donors, and a TPSA of 37.4 Ų, the compound falls within favorable fragment-like property space [1]. The bromine atom provides a heavy atom anchor for X-ray crystallographic determination of binding modes, while the formyl group serves as a synthetic vector for fragment growing. Its physicochemical profile is more lipophilic than the non-brominated analog (ΔXLogP3 +0.7) [2] and lacks the HBD present in N-methyl analogs [4], making it particularly suitable for CNS-targeted fragment screens.

Synthetic Intermediate for Benzo-Fused Heterocycle Synthesis

The 2-formyl group ortho to the amide carbonyl enables cyclocondensation reactions to form quinazolinones, phthalazinones, and isoindolinones—privileged scaffolds in medicinal chemistry. The 5-bromo substituent provides a synthetic handle for late-stage functionalization of the resulting heterocyclic core. This dual functionality differentiates the compound from 3-formyl regioisomers, which cannot form the same ortho-fused heterocycles [3].

Analytical Reference Standard for LCMS Method Development

The distinct exact mass (254.98949 Da) and characteristic bromine isotope pattern (¹:¹ ratio for M and M+2 peaks) enable unambiguous identification by mass spectrometry [1]. This isotopic signature differentiates the compound from chlorine-containing analogs and non-halogenated benzamides, providing a built-in analytical handle for reaction monitoring, purity assessment, and quantification in complex biological matrices [2].

Quote Request

Request a Quote for 5-bromo-2-formyl-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.